An In-depth Technical Guide to Fmoc-D-Glu-OtBu: Properties, Structure, and Application
An In-depth Technical Guide to Fmoc-D-Glu-OtBu: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Glu-OtBu, or N-α-Fmoc-D-glutamic acid γ-tert-butyl ester, is a pivotal building block in modern solid-phase peptide synthesis (SPPS).[] As a protected derivative of D-glutamic acid, it is instrumental in the synthesis of D-amino acid-containing peptides. Such peptides are of significant interest in pharmaceutical and biochemical research for their potential to enhance protein stability, investigate enzymatic pathways, and modulate receptor interactions.[] This guide provides a comprehensive overview of the chemical properties, structure, and application of Fmoc-D-Glu-OtBu, with a focus on its role in peptide synthesis.
The strategic protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxyl group with the acid-labile tert-butyl (OtBu) ester, allows for an orthogonal deprotection strategy.[][2][3] This enables the selective removal of the Fmoc group for peptide chain elongation while the OtBu group remains intact, preventing unwanted side reactions at the glutamic acid side chain.[][3] The OtBu group is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.[4][5]
Chemical Structure
The chemical structure of Fmoc-D-Glu-OtBu is fundamental to its function in peptide synthesis. The molecule consists of a D-glutamic acid core, with the α-amino group protected by an Fmoc group and the γ-carboxyl group of the side chain protected by a tert-butyl ester.
Systematic Name (IUPAC): (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid[][6]
Chemical Identifiers:
| Identifier | Value |
| SMILES | CC(C)(C)OC(=O)CCC--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[7] |
| InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1[][7] |
| InChI Key | OTKXCALUHMPIGM-HXUWFJFHSA-N[][6][7] |
Physicochemical Properties
The physical and chemical properties of Fmoc-D-Glu-OtBu are critical for its handling, storage, and reactivity in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₇NO₆ | [][6][8][9][10] |
| Molecular Weight | 425.47 g/mol | [8][9][10][11] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 80-96 °C | [][6][8][9] |
| Boiling Point | 633.5 °C at 760 mmHg | [][9] |
| Density | 1.232 g/cm³ | [][6][9] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml); Slightly soluble in water. | [6][9] |
| Optical Activity | [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) | [8] |
| Storage Conditions | 2-8°C | [][9] |
Experimental Protocols and Applications
Fmoc-D-Glu-OtBu is a cornerstone reagent for the incorporation of D-glutamic acid into peptide sequences via Fmoc solid-phase peptide synthesis (SPPS).[][6]
General Workflow for Fmoc-SPPS
The following diagram illustrates the iterative cycle of amino acid coupling in Fmoc-SPPS, a process for which Fmoc-D-Glu-OtBu is designed.
Caption: General workflow of solid-phase peptide synthesis (SPPS) using an Fmoc-protected amino acid.
Key Experimental Steps:
-
Resin Preparation: The synthesis begins with a solid support, such as Wang or Rink amide resin, to which the first amino acid is anchored.[3]
-
Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine in dimethylformamide (DMF), to expose the free α-amino group for the next coupling step.[3][12]
-
Washing: The resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts from the deprotection step.
-
Amino Acid Coupling: Fmoc-D-Glu-OtBu is pre-activated with a coupling reagent (e.g., HBTU, PyBOP) and added to the resin. The activated carboxyl group of Fmoc-D-Glu-OtBu reacts with the free amino group on the resin-bound peptide to form a new peptide bond.[]
-
Washing: Another washing step is performed to remove unreacted amino acid and coupling reagents.
-
Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Side-Chain Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of the D-glutamic acid residue) are removed simultaneously using a strong acid, such as a trifluoroacetic acid (TFA) cocktail containing scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[5]
-
Purification and Analysis: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[] The final product's identity and purity are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.[]
Stability and Side Reactions
While Fmoc-D-Glu-OtBu is a robust reagent, certain side reactions can occur, particularly during the base-mediated Fmoc deprotection step. Understanding and mitigating these side reactions are crucial for successful peptide synthesis.
| Side Reaction | Description | Mitigation Strategies |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal D-glutamic acid residue to form a five-membered lactam ring.[12] | Minimize the time the N-terminal D-glutamic acid is exposed to basic conditions. Use optimized coupling reagents and conditions. |
| Racemization | The chiral integrity of the D-glutamic acid can be compromised under basic conditions, leading to the formation of the L-enantiomer via a planar enolate intermediate.[12] | Minimize pre-activation time during coupling. Perform coupling at room temperature or below. Use coupling reagents known to suppress racemization, such as those combined with HOBt or OxymaPure.[12] |
| Diketopiperazine (DKP) Formation | If Fmoc-D-Glu-OtBu is the second amino acid in the sequence, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[12] | Use specialized resins or coupling protocols designed to minimize DKP formation for the first two amino acids. |
The choice of base for Fmoc deprotection can influence the rate of these side reactions. While piperidine is the most common base, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer faster deprotection but require careful optimization to minimize side reactions.[12]
Conclusion
Fmoc-D-Glu-OtBu is an essential reagent for the synthesis of peptides containing D-glutamic acid. Its well-defined chemical properties and the orthogonal protection strategy it employs provide peptide chemists with precise control over the synthesis process. A thorough understanding of its application in SPPS, coupled with an awareness of potential side reactions and mitigation strategies, is key to the successful synthesis of high-purity, complex peptides for a wide range of applications in research and drug development.
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. nbinno.com [nbinno.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | C24H27NO6 | CID 7018822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-D-Glu(OtBu)-OH - Protheragen [protheragen.ai]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
